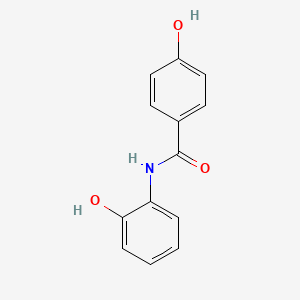
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- can be synthesized from 4-aminophenol and salicylamide . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The process typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamide compounds .
Aplicaciones Científicas De Investigación
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s inhibitory effects on ribonucleotide reductase make it valuable in studying cellular processes and DNA synthesis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves its inhibition of ribonucleotide reductase small subunit M2 (RRM2). This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RRM2, the compound effectively reduces the synthesis of viral DNA, making it a potent antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
- N-Hydroxybenzamide
- 4,4’-Dihydroxybenzanilide
Uniqueness
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- is unique due to its specific inhibitory action on RRM2, which is not commonly observed in other similar compounds. This unique mechanism makes it particularly valuable in antiviral research and therapeutic applications .
Propiedades
Número CAS |
174412-29-4 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
4-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) |
Clave InChI |
OBOCNKZMVQJDDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


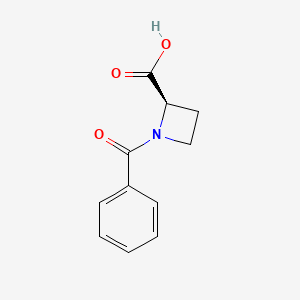
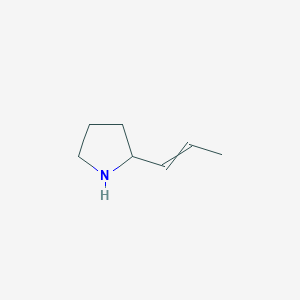
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)


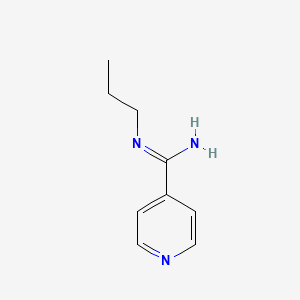
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
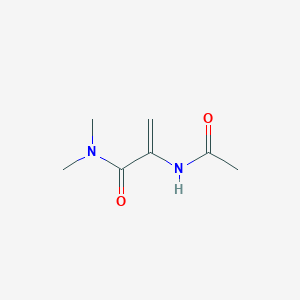
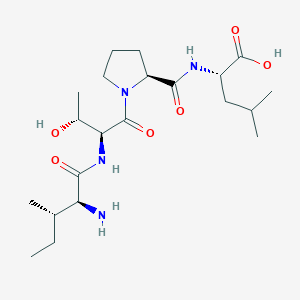
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
